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molecular formula C12H18N4O2 B8550682 2,4-Diamino-6-(cyclohexylmethoxy)pyrimidine-5-carbaldehyde

2,4-Diamino-6-(cyclohexylmethoxy)pyrimidine-5-carbaldehyde

Cat. No. B8550682
M. Wt: 250.30 g/mol
InChI Key: SFWWPVCBQZFGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06677345B1

Procedure details

The mixture of 2-Amino-4-cyclohexylmethoxy-6-di(4-methoxybenzyl)amino-5-pyrimidine carbaldehyde and cyclohexylmethanol obtained previously was stirred in trifluoracetic acid (2 ml) at 65° C. for 24 h. The same workup procedure was used as previously, with purification of the product by column chromatography eluting with 40% EtOAc/petrol (40:60) yielding a pale yellow solid. M.p. 159-160° C.
Name
2-Amino-4-cyclohexylmethoxy-6-di(4-methoxybenzyl)amino-5-pyrimidine carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH2:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[C:5]([CH:16]=[O:17])=[C:4]([N:18](CC2C=CC(OC)=CC=2)CC2C=CC(OC)=CC=2)[N:3]=1.C1(CO)CCCCC1>FC(F)(F)C(O)=O>[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH2:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[C:5]([CH:16]=[O:17])=[C:4]([NH2:18])[N:3]=1

Inputs

Step One
Name
2-Amino-4-cyclohexylmethoxy-6-di(4-methoxybenzyl)amino-5-pyrimidine carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(C(=N1)OCC1CCCCC1)C=O)N(CC1=CC=C(C=C1)OC)CC1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)CO
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained previously
CUSTOM
Type
CUSTOM
Details
with purification of the product by column chromatography
WASH
Type
WASH
Details
eluting with 40% EtOAc/petrol (40:60)
CUSTOM
Type
CUSTOM
Details
yielding a pale yellow solid

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(C(=N1)OCC1CCCCC1)C=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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